![molecular formula C7H9Br2N3O2 B6344593 3,5-Dibromo-1-[2-(1,3-dioxolan-2-yl)ethyl]-1H-1,2,4-triazole CAS No. 1240571-87-2](/img/structure/B6344593.png)
3,5-Dibromo-1-[2-(1,3-dioxolan-2-yl)ethyl]-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-1-[2-(1,3-dioxolan-2-yl)ethyl]-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two bromine atoms and a dioxolane ring, which is a five-membered ring containing two oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-1-[2-(1,3-dioxolan-2-yl)ethyl]-1H-1,2,4-triazole typically involves the bromination of a triazole precursor followed by the introduction of the dioxolane ring. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-1-[2-(1,3-dioxolan-2-yl)ethyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The dioxolane ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Scientific Research Applications
Scientific Research Applications
The applications of 3,5-Dibromo-1-[2-(1,3-dioxolan-2-yl)ethyl]-1H-1,2,4-triazole span various scientific domains:
Biological Applications
- Antifungal Activity : Compounds in the triazole class are known for their antifungal properties. Research indicates that this compound may inhibit fungal enzymes or receptors involved in cell wall synthesis or metabolic pathways.
Medicinal Chemistry
- Enzyme Inhibition Studies : The compound can serve as a probe for studying enzyme inhibition mechanisms. Its unique structure may enhance binding affinity to specific biological targets.
Material Sciences
- Development of New Materials : Due to its unique chemical properties, this compound can be utilized in creating new polymers and coatings . Its structural features may impart desirable characteristics such as increased stability or solubility.
Organic Synthesis
- Building Block for Complex Molecules : It is used as a reagent in organic reactions to synthesize more complex molecules. Its reactivity allows for various transformations that are valuable in synthetic chemistry .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in different applications:
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-[2-(1,3-dioxolan-2-yl)ethyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The bromine atoms and the triazole ring can form strong interactions with enzymes or receptors, leading to inhibition or activation of specific pathways. The dioxolane ring can also enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-(1,3-dioxolan-2-yl)pyridine: Similar in structure but contains a pyridine ring instead of a triazole ring.
1,3-Dioxolan-2-ylmethyl)magnesium bromide: Contains a dioxolane ring and a magnesium bromide moiety.
2-Methoxy-1,3-dioxolane: Contains a dioxolane ring with a methoxy group.
Uniqueness
3,5-Dibromo-1-[2-(1,3-dioxolan-2-yl)ethyl]-1H-1,2,4-triazole is unique due to the presence of both bromine atoms and the triazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Biological Activity
3,5-Dibromo-1-[2-(1,3-dioxolan-2-yl)ethyl]-1H-1,2,4-triazole is a synthetic compound belonging to the triazole class, characterized by its unique molecular structure that includes bromine substituents and a dioxolane moiety. This compound has garnered attention for its potential biological activities, particularly in antifungal applications and as a plant growth regulator. This article aims to provide a comprehensive overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its chemical formula is C7H9Br2N3O2 with a molecular weight of approximately 293.98 g/mol. The presence of bromine atoms at the 3 and 5 positions of the triazole ring enhances its biological activity by facilitating interactions with various molecular targets.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Preparation of Triazole Ring : This is achieved through the reaction of hydrazines with carbonyl compounds.
- Bromination : The introduction of bromine atoms is conducted using brominating agents such as N-bromosuccinimide (NBS).
- Attachment of Dioxolane Moiety : The final step involves attaching the dioxolane ring to the ethyl group at the 1 position of the triazole ring.
These processes can be optimized for yield and purity through techniques such as recrystallization or chromatography .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The bromine atoms and triazole ring facilitate strong binding interactions that can inhibit or activate various biological pathways:
- Enzyme Inhibition : The compound can inhibit enzymes involved in fungal cell wall synthesis and other critical metabolic pathways.
- Receptor Binding : It may also bind to receptors that regulate plant growth and development.
Antifungal Activity
Research has demonstrated that compounds similar to this compound exhibit significant antifungal properties. For instance:
- A study synthesized thirteen novel triazoles containing dioxolane rings and found that some exhibited fungicidal activity comparable to established fungicides like difenoconazole .
Plant Growth Regulation
In addition to antifungal properties, this compound has been investigated for its potential as a plant growth regulator. Preliminary tests suggest that it can influence plant growth patterns positively by modulating hormonal pathways .
Case Study 1: Synthesis and Antimicrobial Testing
A comprehensive study involved synthesizing various triazole derivatives including this compound. The antimicrobial activities were evaluated against several pathogens:
Pathogen | Activity Level |
---|---|
Staphylococcus aureus | Moderate |
Enterobacter aerogenes | Low |
Bacillus cereus | High |
The results indicated that while some derivatives showed promising activity against certain bacteria and fungi, others were less effective due to structural variations .
Case Study 2: Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with target enzymes involved in fungal metabolism. These studies suggest that the compound has a favorable binding profile which could lead to effective inhibition of fungal growth .
Properties
IUPAC Name |
3,5-dibromo-1-[2-(1,3-dioxolan-2-yl)ethyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Br2N3O2/c8-6-10-7(9)12(11-6)2-1-5-13-3-4-14-5/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZUIIKWLIFKEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCN2C(=NC(=N2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.